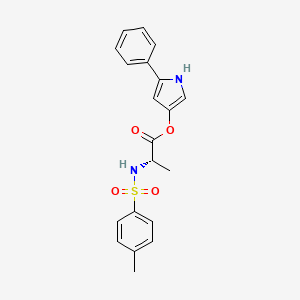

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a tosyl group, an alanine-derived moiety, and a phenylpyrrole core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole typically involves the esterification of N-Tosyl-L-alanine with a suitable pyrrole derivative. One common method includes the reaction of N-Tosyl-L-alanine with 5-phenylpyrrole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

Diagnostic Applications in Medicine

One of the primary applications of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is in medical diagnostics, particularly for detecting human leukocyte elastase (HLE) in urine. HLE is an important biomarker for urinary tract infections. The compound is embedded in reagent strips, such as Ames LEUKOSTIX, which allow for rapid testing of urine samples. Studies have demonstrated that this compound can effectively indicate the presence of leukocytes, providing valuable diagnostic information .

Table 1: Diagnostic Applications

Pharmaceutical Research

In pharmaceutical research, this compound serves as a versatile building block for synthesizing various biologically active compounds. Its derivatives have been explored for their antileukemic properties, showing significant activity against P388 lymphocytic leukemia in animal models. This highlights the potential of phenyl-substituted pyrroles in developing new cancer treatments .

Table 2: Pharmaceutical Applications

Biochemical Research

The chiral nature of this compound allows it to interact selectively with other biological molecules. This property is particularly useful in studies involving stereoselective reactions and the development of chiral catalysts. The compound can also be utilized as a biochemical reagent in life sciences research for various synthetic pathways .

Table 3: Biochemical Applications

| Application Type | Description | Reference |

|---|---|---|

| Chiral Catalysis | Useful in stereoselective reactions | Research on chiral interactions |

| Biochemical Reagent | Employed in various synthetic pathways | MedChemExpress listings |

Case Study 1: Urinary Tract Infection Diagnostics

A study by Jackson et al. (1995) demonstrated the effectiveness of reagent strips containing this compound for detecting leukocyte elastase levels in urine samples from patients suspected of having urinary tract infections. The results indicated a high correlation between positive test results and clinical diagnoses of UTIs.

Case Study 2: Antileukemic Activity

Research conducted by Anderson & Halat (1979) evaluated phenyl-substituted derivatives of pyrroles for their antileukemic properties. The study found that certain derivatives exhibited significant cytotoxic effects against P388 lymphocytic leukemia cells, suggesting potential therapeutic applications.

作用机制

The mechanism of action of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole involves its interaction with specific molecular targets, such as enzymes. The compound’s ester bond can be hydrolyzed by esterases, releasing the active moiety that can further interact with biological pathways. This interaction can lead to the modulation of enzyme activity, making it useful in various biochemical assays .

相似化合物的比较

Similar Compounds

N-Tosyl-L-alanine 3-indoxyl ester: Similar in structure but contains an indole moiety instead of a pyrrole.

N-Tosyl-L-alanine 3-indoxyl ester: Used in similar biochemical assays to measure enzyme activity.

Uniqueness

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is unique due to its phenylpyrrole core, which imparts distinct chemical and biological properties compared to other tosylated alanine derivatives. This uniqueness makes it valuable in specific research applications where its particular reactivity and interactions are desired.

生物活性

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, also referred to as 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate, is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H20N2O4S and a molecular weight of approximately 384.45 g/mol. Its structure includes a pyrrole ring substituted with a phenyl group and an N-tosyl-L-alaninyloxy moiety, making it chiral and potentially useful in stereochemistry and asymmetric synthesis applications .

The biological activity of this compound stems from its ability to interact selectively with various biological molecules. The presence of the L-alanine derivative allows for specific interactions that could be beneficial in drug design and development. Preliminary studies suggest that the compound might be involved in detecting specific components in human urine, possibly due to its interaction with hydrolytic enzymes like esterases or proteases .

1. Detection of Hydrolytic Analytes

Research indicates that this compound can be utilized in test devices for detecting leukocytes in urine. The compound acts as a biochemical reagent that responds to the presence of specific analytes, making it valuable for diagnostic applications .

2. Antimicrobial Activity

In studies involving nanomaterials, this compound was part of a mixed coating that exhibited antimicrobial and antibiofilm activities against pathogenic strains associated with urinary tract infections (UTIs). This highlights its potential use in medical diagnostics and treatment strategies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Hydroxy-5-phenylpyrrole | Hydroxyl group substitution on pyrrole | Exhibits different reactivity due to hydroxyl group |

| N-Tosyl-L-alanine | Contains tosyl and alanine moieties | Lacks the pyrrole ring, affecting biological activity |

| 5-Methyl-1H-pyrrole | Methyl substitution on pyrrole | Simpler structure with potentially different properties |

The combination of the pyrrole ring with both tosyl and L-alanine functionalities in this compound provides a distinct profile for biological interactions compared to these related compounds.

Case Studies and Research Findings

- Synthesis Methods : Various synthetic routes have been explored to produce this compound effectively. These methods often involve multi-step reactions starting from simpler pyrrole derivatives, showcasing its synthetic versatility .

- Biological Testing : In one study, test devices containing this compound were evaluated for their ability to detect leukocytes in urine samples. The results indicated significant responsiveness to leukocyte concentrations, demonstrating its practical application in clinical diagnostics .

- Anticancer Potential : Although not extensively studied for anticancer properties, the structural similarities with other pyrrole derivatives known for their cytotoxic effects suggest potential avenues for future research into its anticancer activity .

属性

IUPAC Name |

(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZALJYJCTCKOHO-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole contribute to the detection of leukocyte esterase in the described paper-based devices?

A1: In the presented research [, ], this compound functions as a recognition element within the sensing mechanism of the paper-based devices (LE-PAD and LE-Ag-μPADs). When urine containing LE is introduced to the device, LE interacts with this compound and 1-diazo-2-naphthol-4-sulfonic acid, initiating a chemical reaction. This reaction generates non-conductive azo compounds that interact with the silver-based conductive layer on the paper device, causing a measurable change in electrical resistance. This change in resistance directly correlates with the concentration of LE in the urine sample, enabling quantitative LE detection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。